![molecular formula C15H21N5O4 B13972642 4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester CAS No. 99735-31-6](/img/structure/B13972642.png)
4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a β-hydroxy amide to form an oxazoline intermediate, which is then oxidized to the corresponding oxazole . The reaction conditions often include the use of reagents such as Deoxo-Fluor® and manganese dioxide in a flow reactor setup .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of oxazoline intermediates to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Potential reduction of the nitro group to an amine under suitable conditions.
Substitution: Nucleophilic substitution reactions involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, Deoxo-Fluor®.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include oxazole derivatives, reduced amines, and substituted piperazines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share a similar pyridine ring structure and exhibit a range of biological activities.
Oxazole Derivatives: These compounds are structurally related and are known for their biological significance.
Uniqueness
Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate is unique due to its combination of a piperazine ring with a nitro-substituted pyridine, offering a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
99735-31-6 |
|---|---|
Molecular Formula |
C15H21N5O4 |
Molecular Weight |
335.36 g/mol |
IUPAC Name |
ethyl 4-[6-(cyclopropylamino)-3-nitropyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N5O4/c1-2-24-15(21)19-9-7-18(8-10-19)14-12(20(22)23)5-6-13(17-14)16-11-3-4-11/h5-6,11H,2-4,7-10H2,1H3,(H,16,17) |
InChI Key |
YYHMZHRWVGIDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC(=N2)NC3CC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
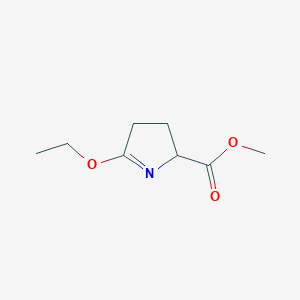
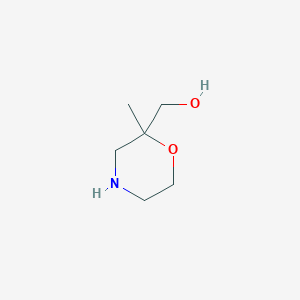
![4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol](/img/structure/B13972573.png)
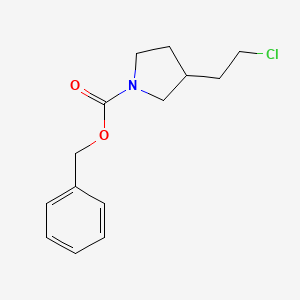
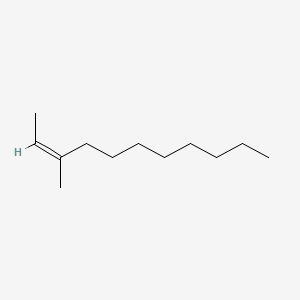
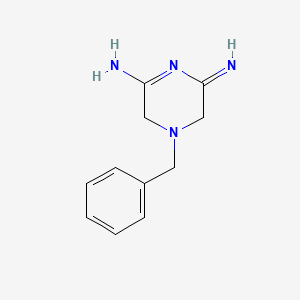

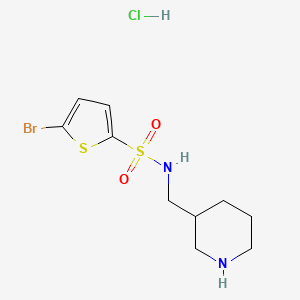

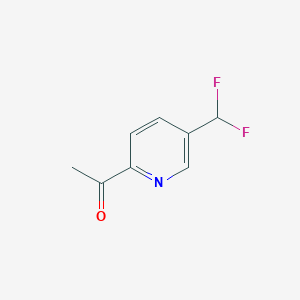
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
